N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide
Description
N-{3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide is a heterocyclic compound featuring a pyrazolone core fused with a quinoxaline moiety and a benzenesulfonamide substituent. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-known pharmacophore associated with anti-inflammatory and analgesic properties . The benzenesulfonamide moiety is a common structural element in enzyme inhibitors, particularly targeting carbonic anhydrases and cyclooxygenases .
Properties
IUPAC Name |
N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S/c1-17-22(25(32)31(30(17)2)18-11-5-3-6-12-18)28-23-24(27-21-16-10-9-15-20(21)26-23)29-35(33,34)19-13-7-4-8-14-19/h3-16H,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDPLYAVINTGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-601017 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This step often includes the use of aromatic compounds and heterocyclic chemistry.
Functional group modifications: Introduction of specific functional groups necessary for the compound’s activity.
Purification: Techniques such as recrystallization, chromatography, and other purification methods to achieve high purity.
Industrial Production Methods
Industrial production of WAY-601017 would likely follow similar synthetic routes but on a larger scale. This involves:
Scaling up reactions: Using larger reactors and optimizing reaction conditions for higher yields.
Quality control: Ensuring the compound meets stringent purity and quality standards.
Safety measures: Implementing safety protocols to handle potentially hazardous chemicals and reactions.
Chemical Reactions Analysis
Types of Reactions
WAY-601017 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
WAY-601017 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying enzyme inhibition and reaction mechanisms.
Biology: Investigating cellular signaling pathways and their regulation.
Medicine: Exploring potential therapeutic applications, particularly in cancer research where phosphatidylinositol 3-kinase inhibitors are of interest.
Industry: Potential applications in the development of new pharmaceuticals and biochemical tools.
Mechanism of Action
WAY-601017 exerts its effects by inhibiting phosphatidylinositol 3-kinase, an enzyme involved in the phosphatidylinositol signaling pathway. This inhibition disrupts the signaling cascade, affecting various cellular processes such as growth, proliferation, and survival. The molecular targets include specific isoforms of phosphatidylinositol 3-kinase, and the pathways involved are critical for cell function and regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include derivatives with modifications to the sulfonamide group, pyrazolone substituents, or quinoxaline replacement. Below is a detailed comparison based on crystallographic, synthetic, and functional data from the evidence:
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Differences and Implications
- Pyrazolone Modifications : The target compound retains the 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group, common to all analogs. This core is critical for hydrogen bonding via the carbonyl oxygen and N–H groups .
- Quinoxaline vs.
- Sulfonamide Variations: The benzenesulfonamide group in the target compound differs from 4-methylbenzenesulfonamide () and methylbenzenesulfonamide (). Electron-withdrawing substituents (e.g., -SO₂NH₂) may enhance metabolic stability compared to methyl or amino groups.
Crystallographic and Hydrogen-Bonding Trends
- The pyrazolone ring consistently forms N–H···O hydrogen bonds in analogs (e.g., dimerization in ). The quinoxaline moiety in the target compound may introduce additional hydrogen-bonding sites (N atoms), as observed in similar heterocyclic systems .
- Crystallographic R factors for analogs range from 0.042 (high precision in ) to 0.158 (moderate precision in ), suggesting the target compound’s crystal structure would require similar refinement protocols, likely using SHELXL .
Research Findings and Data Gaps
- Crystallography: No direct data on the target compound’s crystal structure are available. Extrapolation from analogs suggests a monoclinic system with P2₁/c space group, based on prevalence in similar sulfonamides .
- Biological Activity: The quinoxaline-sulfonamide combination is unexplored in the provided evidence. Related compounds show anti-inflammatory () and anticancer () activity, but target-specific assays are needed.
- Computational Predictions: Molecular docking studies (as performed for ) could predict binding to cyclooxygenase-2 or carbonic anhydrase IX, leveraging the sulfonamide’s known affinity for zinc-containing enzymes.
Biological Activity
N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzenesulfonamide moiety linked to a quinoxaline and a pyrazole derivative. The molecular formula is with a molecular weight of approximately 483.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H25N7O4S |
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide |
| CAS Number | 81216-96-8 |
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives have IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
The mechanism by which these compounds exert their biological effects often involves interaction with specific proteins or enzymes. For example, the sulfonamide moiety can inhibit carbonic anhydrase, which plays a crucial role in tumor growth and metastasis . Additionally, docking studies suggest that the compound may interact with calcium channels and other critical signaling pathways involved in cell proliferation and survival .
Cardiovascular Effects
Some studies have highlighted the cardiovascular effects of benzenesulfonamide derivatives. For instance, experiments using isolated rat heart models revealed that certain sulfonamide compounds could decrease perfusion pressure and coronary resistance . This suggests potential therapeutic applications in managing cardiovascular diseases.
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer activity of several sulfonamide derivatives against human cancer cell lines. Results indicated that compounds similar to the target compound exhibited potent cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest .
- Cardiovascular Impact : In a controlled study assessing the impact on perfusion pressure in isolated rat hearts, specific derivatives showed significant reductions in pressure compared to controls. This points to their potential as therapeutic agents for conditions like hypertension .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes and characterization protocols for this compound?
The compound is typically synthesized via multi-step organic reactions, including condensation of pyrazole and quinoxaline precursors followed by sulfonamide coupling. Key steps involve:
- Synthesis : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation and controlled temperatures (60–80°C) for optimal yield .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
- Characterization :
- NMR spectroscopy (¹H, ¹³C) for functional group verification (e.g., sulfonamide -SO₂NH₂ at δ 7.5–8.0 ppm in ¹H NMR) .
- X-ray crystallography to confirm intramolecular hydrogen bonding between the pyrazole carbonyl and sulfonamide NH .
- Mass spectrometry (ESI-MS) for molecular ion validation .
Q. Which analytical techniques are critical for structural confirmation?
A combination of NMR (to map proton environments), X-ray diffraction (for 3D crystal packing and hydrogen-bonding networks), and FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹) is essential. Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up studies?
- Reaction Optimization :
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity fractions .
Q. How should contradictory biological activity data be resolved?
Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Purity issues : Validate compound integrity via HPLC-UV/HRMS .
- Assay conditions : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
- Solubility effects : Pre-dissolve in DMSO with ≤0.1% final concentration to avoid aggregation .
Q. What role does intramolecular hydrogen bonding play in reactivity?
X-ray data (e.g., N—H···O=C distances of 2.8–3.0 Å) indicate that hydrogen bonding stabilizes the planar conformation of the pyrazole-quinoxaline core, reducing rotational freedom and enhancing binding to rigid enzyme active sites . Computational studies (DFT at B3LYP/6-31G*) can model electronic effects on hydrogen bond strength .
Q. How to design structure-activity relationship (SAR) studies for analogs?
Compare core modifications using a scaffold-hopping approach:
| Analog Modification | Biological Impact | Reference |
|---|---|---|
| Pyrazole methyl → ethyl | Reduced solubility, increased logP | |
| Sulfonamide → carboxamide | Loss of hydrogen bonding, lower potency | |
| Quinoxaline substitution | Enhanced kinase selectivity |
Q. What kinetic methods elucidate reaction pathways for derivatization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
